molecular formula C14H12ClNO3 B7817583 Ethyl 2-(3-chlorophenoxy)pyridine-3-carboxylate

Ethyl 2-(3-chlorophenoxy)pyridine-3-carboxylate

Cat. No.: B7817583
M. Wt: 277.70 g/mol
InChI Key: IYSLGYUBCXQKCI-UHFFFAOYSA-N
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Description

Ethyl 2-(3-chlorophenoxy)pyridine-3-carboxylate is an organic compound that belongs to the class of pyridine carboxylates It is characterized by the presence of a pyridine ring substituted with an ethyl ester group at the 3-position and a 3-chlorophenoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-chlorophenoxy)pyridine-3-carboxylate typically involves the reaction of 3-chlorophenol with 2-chloropyridine-3-carboxylic acid under basic conditions to form the intermediate 2-(3-chlorophenoxy)pyridine-3-carboxylic acid. This intermediate is then esterified with ethanol in the presence of a suitable catalyst, such as sulfuric acid, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of automated systems and high-throughput screening can further enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-chlorophenoxy)pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorine atom on the phenoxy group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: 2-(3-chlorophenoxy)pyridine-3-carboxylic acid.

    Reduction: Ethyl 2-(3-chlorophenoxy)pyridine-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-chlorophenoxy)pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptor proteins, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Ethyl 2-(3-chlorophenoxy)pyridine-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 2-(4-chlorophenoxy)pyridine-3-carboxylate: Similar structure but with a chlorine atom at the 4-position of the phenoxy group.

    Ethyl 2-(3-bromophenoxy)pyridine-3-carboxylate: Similar structure but with a bromine atom instead of chlorine.

    Ethyl 2-(3-methylphenoxy)pyridine-3-carboxylate: Similar structure but with a methyl group instead of chlorine.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

ethyl 2-(3-chlorophenoxy)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3/c1-2-18-14(17)12-7-4-8-16-13(12)19-11-6-3-5-10(15)9-11/h3-9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYSLGYUBCXQKCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)OC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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